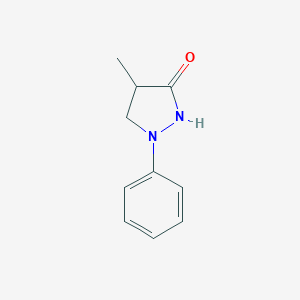

4-Methyl-1-phenylpyrazolidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96628. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEYCGJAYIHIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044412 | |

| Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very slightly yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Methyl-1-phenyl-3-pyrazolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2654-57-1 | |

| Record name | 4-Methyl-1-phenyl-3-pyrazolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2654-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002654571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenidone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrazolidinone, 4-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenyl-3-pyrazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MUO871OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-phenylpyrazolidin-3-one

CAS Number: 2654-57-1

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylpyrazolidin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential pharmacological relevance.

Core Properties and Data

This compound, also known as Phenidone B, is a pyrazolidinone derivative. Its core structure consists of a five-membered ring containing two adjacent nitrogen atoms and a ketone group, with a methyl group at the fourth position and a phenyl group at the first position.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2654-57-1 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Appearance | White to light yellow or slightly yellow to beige fine crystalline powder | [2][4] |

| Melting Point | 133-136 °C | [4] |

| Solubility | Soluble in methanol.[4] Limited solubility in water. | |

| Purity | ≥98% (HPLC) is commercially available. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research. The following sections provide cited and inferred experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of phenylhydrazine with a suitable C4-alkanoic acid derivative, such as an ester or acyl halide, bearing a methyl group at the 2-position and a leaving group at the 3-position. A plausible synthetic route involves the condensation of phenylhydrazine with ethyl 2-methyl-3-chloropropionate.

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-chloropropionate → this compound + Ethanol + HCl

Materials:

-

Phenylhydrazine

-

Ethyl 2-methyl-3-chloropropionate

-

Anhydrous ethanol

-

Sodium ethoxide (or another suitable base)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Phenylhydrazine is added to the ethanolic sodium ethoxide solution.

-

Ethyl 2-methyl-3-chloropropionate is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is taken up in water and neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is extracted with dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] Based on the general solubility of similar compounds, a mixture of ethanol and water or a solvent system like dichloromethane/hexane could be effective.[6]

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

Hot water is added dropwise until the solution becomes slightly turbid.

-

The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate maximum crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable for the analysis of pyrazolone derivatives.[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is commonly employed.[7]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the identification and purity assessment of this compound.[2]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Signaling Pathways and Pharmacological Relevance

While this compound itself is primarily an intermediate, its structural similarity to known bioactive compounds suggests potential pharmacological activity. The parent compound, Phenidone (1-phenylpyrazolidin-3-one), is a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

The following diagram illustrates the potential mechanism of action of pyrazolidinone derivatives as anti-inflammatory agents by inhibiting the COX and LOX pathways.

Caption: Potential anti-inflammatory mechanism of pyrazolidinone derivatives.

References

4-Methyl-1-phenylpyrazolidin-3-one chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Methyl-1-phenylpyrazolidin-3-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a derivative of pyrazolidine, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The core structure is a pyrazolidin-3-one, which indicates the presence of a ketone group at the third position of the ring. A phenyl group is substituted at the first nitrogen atom, and a methyl group is attached to the fourth carbon atom. The presence of a stereocenter at the C4 position means the compound can exist as a racemic mixture.

The systematically generated IUPAC name for this compound is This compound [1].

Structural Diagram

References

4-Methyl-1-phenylpyrazolidin-3-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for 4-Methyl-1-phenylpyrazolidin-3-one. Additionally, it outlines the compound's role as a key intermediate within the broader context of the drug development pipeline.

Core Compound Data

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2654-57-1 | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 133-136 °C | [3] |

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections detail plausible experimental methodologies based on established chemical principles and analogous compounds. These protocols are intended to serve as a starting point for methods development and validation.

Synthesis Protocol: Cyclocondensation Reaction

The synthesis of pyrazolidinone cores typically involves the cyclocondensation of a hydrazine derivative with a suitable ester. For this compound, a likely synthetic route is the reaction of phenylhydrazine with an ethyl or methyl ester of 2-methyl-3-oxobutanoic acid. The following is a representative protocol adapted from the synthesis of structurally similar pyrazolone compounds.[4]

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-oxobutanoate → this compound + Ethanol + Water

Materials:

-

Phenylhydrazine

-

Ethyl 2-methyl-3-oxobutanoate (or a similar beta-keto ester)

-

Glacial acetic acid (as a catalyst)

-

Ethanol (as a solvent)

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the mixture in an ice bath and slowly add ethyl 2-methyl-3-oxobutanoate dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

The purified this compound should be dried under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound. The following is a proposed starting method based on methodologies for similar pyrazolone derivatives.[5]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30:70 acetonitrile:water and ramping up the acetonitrile concentration). The aqueous phase may be buffered (e.g., with phosphate buffer to a pH of 2) to ensure consistent peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound; likely in the range of 230-280 nm.

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Procedure:

-

Prepare samples by accurately weighing and dissolving the compound in the mobile phase or a compatible solvent.

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the standards and samples.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

-

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.

Role in Drug Development and Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of analgesic and anti-inflammatory agents.[3] The pyrazolidinone scaffold is a well-established pharmacophore in medicinal chemistry. For instance, some pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[6][7]

The following diagram illustrates a generalized workflow for early-stage drug discovery, highlighting where an intermediate like this compound would be utilized.

Caption: Early-Stage Drug Discovery Workflow.

This workflow demonstrates the progression from identifying a biological target to selecting a drug candidate for preclinical development.[8] this compound, as a chemical building block, plays a pivotal role in the "Lead Generation" phase. In this stage, medicinal chemists synthesize a library of diverse compounds based on a core scaffold, like the pyrazolidinone structure, to improve potency and selectivity towards the identified biological target. The structural modifications enabled by such intermediates are critical for optimizing the pharmacological properties of a potential new drug.

References

- 1. This compound | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Methyl-1-phenylpyrazolidin-3-one: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-phenylpyrazolidin-3-one, with a specific focus on its melting point and solubility. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Data

The melting point and solubility are critical parameters for the identification, purification, and formulation of chemical compounds. The data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 132-136 °C | [1] |

| Melting Point | 142.5-143 °C | [2] |

| Water Solubility | 19 µg/mL (at pH 7.4) | [2][3] |

Note: Variations in reported melting points may arise from different experimental conditions or sample purity.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections describe standard protocols for determining the melting point and solubility of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating and Observation:

-

A rapid initial heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[6]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][7]

2. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and biological studies.

General Qualitative Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[8]

-

Solvent Addition: A specific volume of the desired solvent (e.g., 0.75 mL of water) is added in portions.[8]

-

Mixing: The test tube is shaken vigorously after each addition of the solvent for a set period (e.g., 60 seconds).[8][9]

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solid is no longer visible, it is considered soluble. If it remains undissolved, it is deemed insoluble.[9]

Workflow for Solubility Classification

The following diagram illustrates a typical workflow for classifying the solubility of an organic compound.

Caption: A flowchart illustrating the systematic process for determining the solubility class of an organic compound.

Logical Relationships in Physicochemical Property Determination

The determination of the melting point and solubility follows a logical experimental progression. The following diagram outlines this relationship.

References

- 1. sanjeevanpharma.com [sanjeevanpharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Spectroscopic and Structural Elucidation of 4-Methyl-1-phenylpyrazolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Methyl-1-phenylpyrazolidin-3-one (CAS No. 2654-57-1). The information is compiled to assist in the identification, characterization, and quality control of this molecule, which holds potential in medicinal chemistry and pharmaceutical development. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Compound Overview

This compound is a derivative of pyrazolidinone, a class of compounds known for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structure, featuring a phenyl group on the nitrogen at position 1 and a methyl group at position 4 of the pyrazolidinone ring, makes it a subject of interest for further investigation and as a scaffold in drug design.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the data available from public databases and provide expected ranges based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally derived high-resolution NMR data with assigned chemical shifts and coupling constants for this compound is not available in the searched literature, a ¹H NMR spectrum has been recorded on a Varian A-60 instrument[1]. The expected signals are described below.

Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | 1.1 - 1.4 | Doublet | 3H |

| Methylene (CH₂) | 3.2 - 3.8 | Multiplet | 2H |

| Methine (CH) | 2.5 - 3.0 | Multiplet | 1H |

| Phenyl (Ar-H) | 6.8 - 7.5 | Multiplet | 5H |

| Amide (N-H) | 8.0 - 9.0 | Broad Singlet | 1H |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 15 - 25 |

| Methine (CH) | 35 - 45 |

| Methylene (CH₂) | 45 - 55 |

| Phenyl (Ar-C) | 110 - 130 |

| Phenyl (Ar-C, ipso) | 140 - 150 |

| Carbonyl (C=O) | 170 - 180 |

Infrared (IR) Spectroscopy

An FT-IR spectrum was obtained using a KBr wafer technique[1]. The following table lists the expected characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200 - 3300 | N-H | Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 3000 | C-H (Aliphatic) | Stretching |

| ~1680 | C=O (Amide) | Stretching |

| 1580 - 1600 | C=C (Aromatic) | Stretching |

| 1450 - 1500 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

GC-MS data is available and indicates a molecular weight of 176.21 g/mol [1]. The primary fragmentation peaks are summarized below.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 176 | Molecular Ion [M]⁺ |

| 105 | [C₆H₅N₂]⁺ fragment |

| 77 | [C₆H₅]⁺ fragment |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound is as follows:

References

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from N-phenylhydrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 3-Methyl-1-phenyl-5-pyrazolone, a compound commonly known as Edaravone. The primary focus is on the widely employed Knorr pyrazole synthesis, utilizing N-phenylhydrazine and a β-ketoester (methyl or ethyl acetoacetate) as key starting materials. This guide details the underlying reaction mechanism, presents various experimental protocols with comparative data, and outlines purification and characterization methodologies. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

3-Methyl-1-phenyl-5-pyrazolone (CAS No. 89-25-8), widely known as Edaravone, is a potent antioxidant and free radical scavenger. It is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The molecule's chemical and physical properties are influenced by its existence in several tautomeric forms, including keto, enol, and amine forms, which can lead to varied nomenclature in literature, such as 4-Methyl-1-phenylpyrazolidin-3-one.[1]

The most established and industrially viable method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between N-phenylhydrazine and a β-ketoester like ethyl acetoacetate or methyl acetoacetate.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazolone ring.[1][2] This guide explores several variations of this core reaction, providing detailed protocols and comparative data to assist researchers in selecting and optimizing a synthetic strategy.

Reaction Mechanism and Synthesis Workflow

The synthesis of Edaravone from phenylhydrazine and a β-ketoester is a classic example of condensation and cyclization. The mechanism involves a regioselective nucleophilic attack by the most nucleophilic nitrogen atom of phenylhydrazine on the ketone carbonyl of the acetoacetate, followed by an intramolecular cyclization and elimination of alcohol and water.[1]

A typical experimental procedure follows a logical sequence of steps from reactant preparation to final product analysis. This workflow ensures consistency and high purity of the final compound.

Comparative Analysis of Synthetic Protocols

Multiple protocols for the synthesis of Edaravone have been reported, varying in solvent, catalyst, temperature, and reaction time. These variations can significantly impact yield and purity. The following table summarizes key quantitative data from several distinct methods.

| Method | Starting Materials | Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Aqueous | Phenylhydrazine HCl, Methyl Acetoacetate | Water | NaOH (to free base) | Reflux | 2.5 - 3 | ~91 (Crude) | N/A | [3] |

| Solvent-Free | Phenylhydrazine, Ethyl Acetoacetate | None | None | 135 - 145 | 1 | Very Good | N/A | [1] |

| Catalytic (Acid) | Phenylhydrazine, Methyl Acetoacetate | Methanol | Tartaric Acid | 75 - 80 | 1 | 92.1 | 99.55 (HPLC) | [4] |

| Catalytic (Acid) | Phenylhydrazine, Methyl Acetoacetate | Ethanol | Acetic Acid | 75 - 80 | 1 | 94.2 | 99.39 (HPLC) | [5] |

| pH Controlled | Phenylhydrazine, Methyl Acetoacetate | Water | HCl/Ammonia (to pH 6.0), Sodium Dithionite | Reflux | 2 - 5 | High | High | [6] |

| Low Temp | Phenylhydrazine, Ethyl Acetoacetate | Absolute Ethanol | None | 10 - 25 | 1 - 2 (stirring) | 98.3 | 99.8 (HPLC) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for three distinct and reproducible synthetic approaches.

Protocol 1: Aqueous Synthesis from Phenylhydrazine Hydrochloride [3]

-

Preparation of Phenylhydrazine: In a suitable reaction vessel, dissolve 15g (104 mmol) of phenylhydrazine hydrochloride in 120 mL of water with stirring for 30 minutes. Add an equimolar amount of sodium hydroxide (4.16g, 104 mmol) and continue stirring for another 30 minutes to generate free phenylhydrazine in situ.

-

Reaction: To the resulting solution, add 13g (100 mmol) of methyl acetoacetate dropwise. The reaction is exothermic and will warm up. Heat the mixture to reflux and maintain for 2.5 hours.

-

Isolation: Stop heating and allow the mixture to stir and cool to room temperature.

-

Filtration: Collect the precipitated faint yellow solid by filtration. Dry the crude product to obtain Edaravone.

-

Reported Crude Yield: 16.7g.

-

Protocol 2: Solvent-Free Synthesis [1]

-

Reactant Addition: In a round-bottomed flask, carefully and slowly add 1.25 mL (12.5 mmol) of phenylhydrazine to 1.625 mL (12.5 mmol) of ethyl acetoacetate. This addition is slightly exothermic and should be performed in a fume hood.

-

Reaction: Assemble a reflux condenser and heat the mixture for 60 minutes at a temperature of 135–145 °C. A heavy syrup will form.

-

Isolation: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.

-

Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained. Collect the solid by filtration.

Protocol 3: Acid-Catalyzed Synthesis in Ethanol [5]

-

Reactant Preparation: In a 1L four-hole round-bottomed flask, add 200 mL of ethanol. Under stirring at room temperature, successively add 100g (0.9247 mol) of phenylhydrazine, 120.3g (0.9247 mol) of methyl acetoacetate, and 10 mL of acetic acid.

-

Reaction: While protecting the reaction with nitrogen, gradually heat the mixture to 75–80 °C. Stop heating after 1 hour of reaction time.

-

Crystallization: Allow the mixture to stir and cool to 60 °C. Add 50 mL of n-hexane and then cool further to 10 °C. Maintain this temperature and continue stirring for 1 hour to promote crystallization.

-

Isolation and Washing: Collect the product by filtration under diminished pressure. Wash the filter cake successively with 100 mL of ethanol, 100 mL of n-hexane, and finally 100 mL of ethanol.

-

Drying: Dry the product under reduced pressure (1.33–3.33 kPa) at 90 °C for 3–5 hours.

-

Reported Yield: 151.7g (94.2%).

-

Reported Purity: 99.39% (HPLC).

-

Purification and Characterization

The primary method for purifying the crude Edaravone product is recrystallization. The choice of solvent is critical for obtaining high purity and good recovery.

Common Recrystallization Solvents:

-

An isopropanol-water solution has also been reported for effective purification.[3]

Characterization: The identity and purity of the synthesized 3-Methyl-1-phenyl-5-pyrazolone should be confirmed using standard analytical techniques:

-

Melting Point (MP): A sharp melting point is indicative of high purity. The reported melting point is approximately 126-128 °C.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product quantitatively.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR (CDCl₃) include a singlet for the methyl group protons (~2.18 ppm), a singlet for the methylene protons on the ring (~3.42 ppm), and multiplets for the phenyl group protons (~7.17-7.84 ppm).[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from N-phenylhydrazine and a β-ketoester is a robust and versatile process. By adjusting parameters such as solvent, catalyst, and temperature, the reaction can be optimized to achieve high yields and excellent purity, suitable for pharmaceutical applications. The protocols detailed in this guide, ranging from simple aqueous and solvent-free methods to highly controlled catalytic processes, provide a solid foundation for researchers and drug development professionals to produce this important compound efficiently and reproducibly.

References

- 1. books.rsc.org [books.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. CN101830852A - Edaravone compound synthesized by new method - Google Patents [patents.google.com]

- 4. CN102180834B - Preparation method for edaravone - Google Patents [patents.google.com]

- 5. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 6. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]

- 7. CN107216289B - Preparation method of edaravone - Google Patents [patents.google.com]

The Pivotal Role of Pyrazolidinone Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidinone core, a five-membered heterocyclic motif, has emerged as a versatile scaffold in both organic synthesis and medicinal chemistry. Its unique structural and electronic properties have enabled its use as a chiral auxiliary, a catalyst, and a key building block for complex molecular architectures. In the realm of drug development, pyrazolidinone derivatives have demonstrated a wide array of pharmacological activities, acting on various biological targets. This technical guide provides an in-depth exploration of the mechanisms of action of pyrazolidinone derivatives in organic synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanisms in Organic Synthesis

Pyrazolidinone derivatives exert their influence in organic synthesis through several key mechanistic pathways, primarily in the domain of asymmetric catalysis. These mechanisms often involve the formation of transient, activated intermediates that facilitate highly stereoselective bond formations.

Iminium Ion Catalysis in Asymmetric Diels-Alder Reactions

A fundamental application of chiral secondary amines, often derived from or related to pyrazolidinone structures, is in the activation of α,β-unsaturated aldehydes and ketones towards cycloaddition reactions. The mechanism proceeds via the formation of a transient iminium ion, which lowers the LUMO of the dienophile, thereby accelerating the Diels-Alder reaction and allowing for high levels of stereocontrol.

Logical Relationship: Iminium Ion Catalysis Workflow

Caption: Iminium ion catalytic cycle for the Diels-Alder reaction.

Enamine Catalysis in Aza-Michael/Cascade Reactions

Pyrazolidinone derivatives can also participate in enamine catalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then undergo a variety of reactions, such as conjugate additions to electrophiles. A notable example is the asymmetric synthesis of pyrazolidine derivatives through an aza-Michael/hemiaminal cascade reaction.

Experimental Workflow: Asymmetric Synthesis of 3-Hydroxypyrazolidines

A Theoretical Investigation into the Electronic Structure of 4-Methyl-1-phenylpyrazolidin-3-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of 4-Methyl-1-phenylpyrazolidin-3-one. While specific experimental and theoretical studies on this molecule are limited in publicly available literature, this document outlines a robust computational protocol based on established research on similar pyrazolidinone and pyrazole derivatives. The presented data is illustrative of the expected outcomes from such an analysis and is intended to serve as a reference for future research.

Introduction

This compound (C₁₀H₁₂N₂O) is a heterocyclic organic compound belonging to the pyrazolidinone family.[1][2] Derivatives of pyrazole and pyrazolidinone are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[3][4] Understanding the electronic structure of these molecules is paramount as it governs their stability, reactivity, and potential interactions with biological targets.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide invaluable insights into molecular properties that are often difficult to obtain experimentally.[5][6] These studies can elucidate key electronic descriptors such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charge distributions, which are crucial for predicting chemical behavior and designing novel therapeutic agents.[7]

This technical guide details a standard computational workflow for characterizing the electronic structure of this compound, presents expected quantitative data in a structured format, and visualizes the logical workflow of the theoretical investigation.

Computational Protocol: A Methodological Approach

The following protocol outlines a standard methodology for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely adopted method for studying pyrazole derivatives.[5][7]

2.1. Software and Hardware

-

Computational Software: Gaussian 09 or a later version is typically employed for quantum chemical calculations.[8]

-

Visualization Software: GaussView, Avogadro, or similar molecular visualization tools are used for constructing the initial molecular geometry and analyzing the output files (e.g., MEP maps, molecular orbitals).

2.2. Geometry Optimization

-

Initial Structure Construction: The 3D structure of this compound is built using a molecular editor. The IUPAC name is this compound.[2]

-

Optimization Method: The geometry is optimized without any symmetry constraints using the DFT method. A common and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5][9]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.

2.3. Vibrational Frequency Analysis

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

2.4. Calculation of Electronic Properties

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions and reaction sites.[6]

-

Mulliken Atomic Charges: The charge distribution across the molecule is analyzed using Mulliken population analysis to understand the electronic environment of each atom.

-

Global Reactivity Descriptors: Other properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.

Data Presentation: Illustrative Quantitative Results

The following tables summarize hypothetical, yet realistic, quantitative data expected from the computational protocol described above.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.23 Å |

| N-N | 1.39 Å | |

| C-N (Ring) | 1.46 Å | |

| C-C (Ring) | 1.54 Å | |

| C-N (Phenyl) | 1.41 Å | |

| **Bond Angles (°) ** | C-N-N | 112.5° |

| N-C=O | 125.0° | |

| C-C-C (Ring) | 104.8° |

Table 2: Predicted Electronic Properties of this compound

| Property | Symbol | Predicted Value |

| HOMO Energy | E_HOMO | -6.45 eV |

| LUMO Energy | E_LUMO | -0.98 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.47 eV |

| Dipole Moment | µ | 3.12 Debye |

| Ionization Potential | IP | 6.45 eV |

| Electron Affinity | EA | 0.98 eV |

| Electronegativity | χ | 3.715 |

| Chemical Hardness | η | 2.735 |

| Chemical Softness | S | 0.183 |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Atom Number (Standard Orientation) | Predicted Charge (e) |

| O | 1 | -0.58 |

| N | 2 | -0.35 |

| N | 3 | -0.21 |

| C (Carbonyl) | 4 | +0.49 |

| C (Phenyl-N) | 5 | +0.15 |

| C (Methyl) | 6 | -0.24 |

Mandatory Visualizations

The following diagram illustrates the logical workflow for the theoretical analysis of a molecule's electronic structure.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigation, molecular docking, drug-likeness and molecular dynamic analysis of new quinoxaline-based … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1-phenylpyrazolidin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-Methyl-1-phenylpyrazolidin-3-one, a key scaffold in medicinal chemistry. The methodologies outlined below focus on the functionalization at the C4 position of the pyrazolidinone core, a common strategy for modulating the pharmacological activity of this class of compounds.

Introduction

Pyrazolidinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthetic versatility of the pyrazolidinone ring system allows for the introduction of diverse substituents, enabling the fine-tuning of their therapeutic potential. This document details protocols for the synthesis of C4-substituted derivatives through Knoevenagel condensation and subsequent Michael addition reactions, starting from the readily available precursor, 3-methyl-1-phenyl-5-pyrazolone, the tautomeric form of this compound.

General Synthetic Workflow

The synthesis of C4-substituted derivatives of this compound typically proceeds through a two-step sequence involving an initial Knoevenagel condensation followed by a Michael addition. This workflow allows for the introduction of a wide variety of aryl and other substituent groups at the C4 position.

Caption: General workflow for the synthesis of C4-substituted pyrazolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via Tandem Knoevenagel-Michael Reaction

This protocol describes a one-pot synthesis of bis(pyrazolyl)methanes through a tandem Knoevenagel condensation and Michael addition reaction.

Materials:

-

3-Methyl-1-phenyl-5-pyrazolone

-

Aromatic aldehyde (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Sodium acetate (NaOAc)

-

Ethanol (70%)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and the desired aromatic aldehyde (1 mmol) in 70% ethanol (20 mL).

-

Add sodium acetate (0.2 mmol) to the mixture as a catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates from the reaction mixture.

-

Collect the precipitate by filtration and wash it with cold ethanol.

-

If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product under vacuum to obtain the final 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[1]

Protocol 2: Synthesis of 2-((Aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitriles via Michael Addition

This protocol details the synthesis of C4-substituted pyrazolone derivatives through the Michael addition of 3-methyl-1-phenyl-5-pyrazolone to pre-synthesized arylidene malononitriles.

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Arylidene malononitrile derivatives (e.g., 2-benzylidenemalononitrile, 2-(4-chlorobenzylidene)malononitrile)

-

TCS/ZnCl₂ catalyst

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the arylidene malononitrile derivative (5 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.85 g) in dichloromethane (20 mL).[2]

-

Add the TCS/ZnCl₂ catalyst to the reaction mixture.

-

Stir the mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed.[2]

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from ethanol to yield the pure 2-((aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitrile.[2]

-

Characterize the structure of the synthesized compound using appropriate spectroscopic techniques.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives based on the protocols described above.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

| Derivative | Ar-group | Yield (%) | Melting Point (°C) | Reference |

| 3b | Phenyl | 97% | 159.5–161.1 | [1] |

| 3j | 4-Hydroxyphenyl | 97% | 217.2–218.9 | [1] |

| 3k | 4-Methoxyphenyl | 92% | 176.0–177.0 | [1] |

| 3l | 4-Nitrophenyl | 97% | 218.0–219.0 | [1] |

| 3p | 4-Trifluoromethoxyphenyl | Quantitative | 174.5–176.0 | [1] |

Table 2: Synthesis of 2-((Aryl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)malononitrile Derivatives

| Derivative | Ar-group | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 5a | Phenyl | 4 | 86% | 190 | [2] |

| 5b | 4-CH₃-C₆H₄ | 4.5 | 82% | 182 | [2] |

| 5c | 4-CH₃O-C₆H₄ | 4 | 84% | 165 | [2] |

| 5d | 4-Cl-C₆H₄ | 3 | 94% | 210 | [2] |

| 5e | 4-Br-C₆H₄ | 3.5 | 91% | 190 | [2] |

Logical Relationship of Synthesis

The synthesis of the target derivatives is based on the reactivity of the C4 position of the pyrazolone ring, which is facilitated by its tautomeric equilibrium.

Caption: Tautomerism enables C4-functionalization of the pyrazolone core.

References

Application Notes and Protocols: Leveraging 4-Methyl-1-phenylpyrazolidin-3-one in the Synthesis of Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-1-phenylpyrazolidin-3-one as a scaffold for the development of novel anti-inflammatory drugs. The protocols detailed below are based on established synthetic methodologies for related pyrazolidinone and pyrazoline derivatives, which are known to exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

Pyrazolidinone derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is primarily attributed to the inhibition of COX enzymes, which are key in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] The core structure of this compound offers a versatile starting point for the synthesis of a variety of substituted pyrazolidinone and pyrazoline analogues with potential therapeutic applications. By modifying the substituents on the pyrazolidinone ring, it is possible to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

Data Presentation

The following tables summarize the anti-inflammatory activity of various pyrazolidinone and pyrazoline derivatives, demonstrating the potential of this chemical class. The data is presented to facilitate comparison and guide the design of new derivatives based on the this compound scaffold.

Table 1: In-Vivo Anti-inflammatory Activity of Pyrazolone Derivatives (Carrageenan-Induced Paw Edema Model)

| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |

| PYZ1 | 400 | 4 | Not specified, but significant | [2] |

| PYZ2 | 400 | 4 | 51.02 | [2] |

| PYZ3 | 400 | 4 | Not specified, but significant | [2] |

| Indomethacin (Standard) | 10 | 4 | 54.08 | [2] |

PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one

Table 2: In-Vivo Anti-inflammatory Activity of Pyrazoline Derivatives (Carrageenan-Induced Paw Edema Model)

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| LQFM-008 | 7.5 | Reduced edema at 1h | [3] |

| LQFM-008 | 15 | Reduced edema at all time points | [3] |

| LQFM-008 | 30 | Reduced edema at all time points | [3] |

LQFM-008: 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrazolidinone and pyrazoline derivatives with anti-inflammatory activity. These can be applied to this compound to generate novel compounds for screening.

Protocol 1: Synthesis of 4-Arylmethylene-4-methyl-1-phenylpyrazolidin-3-one Derivatives

This protocol describes a Knoevenagel condensation reaction to introduce a variety of arylmethylene groups at the 4-position of the pyrazolidinone ring.

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and anhydrous sodium acetate (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

-

To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 4-arylmethylene-4-methyl-1-phenylpyrazolidin-3-one derivative.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In-Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema

This is a standard and widely used method to screen for acute anti-inflammatory activity.[2]

Materials:

-

Wistar albino rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (synthesized pyrazolidinone derivatives)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of synthesized compounds).

-

Administer the vehicle, standard drug, or test compounds orally.

-

One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of paw edema for the standard and test groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Visualizations

Signaling Pathway

The primary mechanism of action for many pyrazolidinone-based anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of the COX pathway by pyrazolidinone derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel anti-inflammatory agents based on this compound.

Caption: General workflow from synthesis to biological evaluation.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4-Methyl-1-phenylpyrazolidin-3-one in Agrochemical Synthesis: A Review of Potential Applications

Introduction

4-Methyl-1-phenylpyrazolidin-3-one is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various chemical compounds.[1][2][3] While its primary documented applications lie in the pharmaceutical industry as a precursor for analgesic and anti-inflammatory drugs, it is also recognized as a potential building block in the agrochemical sector for the development of herbicides and pesticides.[1][2][3] The stable and reactive nature of its pyrazolidinone core makes it an attractive scaffold for the synthesis of novel active ingredients for crop protection.[2]

This document provides an overview of the potential applications of this compound in agrochemical synthesis, based on the general principles of pyrazole and pyrazolidinone chemistry in pesticide design. Due to a lack of publicly available specific examples of commercial agrochemicals directly synthesized from this precursor, this report focuses on theoretical synthetic pathways and potential derivatizations leading to herbicidally, insecticidally, or fungicidally active molecules.

Theoretical Applications in Agrochemical Synthesis

The chemical structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The core pyrazolidinone ring is a known pharmacophore in several commercial agrochemicals. The primary strategies for derivatization would involve reactions at the nitrogen atoms, the carbonyl group, and the carbon atom at the 4-position.

Synthesis of Pyrazole-based Herbicides

Many commercial herbicides feature a pyrazole or a related heterocyclic core. These compounds often act by inhibiting key enzymes in plant metabolic pathways. This compound can be a precursor to pyrazole derivatives through oxidation or other ring-modifying reactions.

Potential Synthetic Pathway:

A plausible synthetic route could involve the oxidation of the pyrazolidinone ring to the corresponding pyrazolinone, followed by further functionalization. This pyrazole scaffold can then be elaborated with moieties known to impart herbicidal activity.

Experimental Protocol (General):

-

Oxidation: this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, toluene). An oxidizing agent (e.g., manganese dioxide, lead tetraacetate) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the pyrazolinone intermediate.

-

Functionalization: The resulting pyrazolinone can be subjected to various functionalization reactions. For example, acylation at the C4 position can be achieved by treatment with an acyl chloride in the presence of a base (e.g., triethylamine, pyridine).

-

Coupling: The functionalized pyrazole is then coupled with a suitable agrochemical toxophore. This could involve, for instance, a nucleophilic substitution or a cross-coupling reaction to introduce a substituted phenyl ring or another heterocyclic system commonly found in herbicides.

-

Purification: The final product is purified by techniques such as column chromatography, recrystallization, or distillation.

Synthesis of Pyrazolidinone-based Insecticides and Fungicides

The intact pyrazolidinone scaffold can also be part of an insecticidally or fungicidally active molecule. Derivatization would focus on introducing substituents that interact with specific targets in insects or fungi.

Potential Synthetic Pathway:

Modification of the pyrazolidinone ring, for instance, through condensation reactions at the carbonyl group or substitution at the N2 position, can lead to novel structures with potential pesticidal properties.

Experimental Protocol (General):

-

N-Substitution: The N-H group of the pyrazolidinone ring can be alkylated or arylated using an appropriate halide (e.g., benzyl bromide, substituted phenyl iodide) in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Condensation: The carbonyl group can undergo condensation reactions with various nucleophiles. For example, a Knoevenagel condensation with an active methylene compound in the presence of a base like piperidine or an acid catalyst can introduce a new side chain.

-

Further Modification: The introduced substituents can be further modified to optimize biological activity. This could involve, for example, the introduction of fluorine atoms or other toxophoric groups.

-

Purification: The final derivatives are purified using standard laboratory techniques.

Quantitative Data

As no specific agrochemicals derived from this compound have been identified in the literature, a table of quantitative data such as yields and biological activity cannot be provided. The success of the theoretical pathways described above would depend on extensive optimization of reaction conditions and screening of the resulting compounds for their desired agrochemical properties.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its chemical structure provides a versatile platform for the generation of diverse derivatives. While direct applications in commercial agrochemicals are not readily found in public literature, the fundamental chemistry of the pyrazolidinone and pyrazole scaffolds suggests significant potential for the development of new herbicides, insecticides, and fungicides. Further research and publication in this specific area are needed to fully elucidate its role in agrochemical discovery and development.

References

Application Notes and Protocols: 4-Methyl-1-phenylpyrazolidin-3-one and its Derivatives as Reagents in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1-phenylpyrazolidin-3-one and its more reactive derivatives, specifically 4-acyl-pyrazolones, as chromogenic reagents for the detection and quantification of metal ions. While this compound serves as a crucial precursor, its 4-acyl derivatives are potent chelating agents that form colored complexes with various metal ions, enabling their spectrophotometric determination[1][2].

The primary mechanism of detection involves the formation of a stable complex between the enol form of the 4-acyl-pyrazolone derivative and the metal ion. This chelation alters the electronic properties of the ligand, leading to a change in its absorption spectrum, which can be quantified to determine the concentration of the metal ion. These reagents are particularly useful in the extraction and analysis of transition metals and lanthanides[1][3].

Quantitative Data Presentation

The following table summarizes the performance of various pyrazolone-based ligands in the detection of different metal ions. It is important to note that the specific performance characteristics can vary based on the exact acyl group, solvent system, and pH.

| Ligand/Reagent | Metal Ion | Detection Method | Wavelength (λmax) | Limit of Detection (LOD) | Linear Range | Reference |

| 1-Phenyl-3-methyl-4-succinyl-pyrazolone-5 | Uranium(VI) | Spectrophotometry | Not Specified | Not Specified | Not Specified | [1] |

| 4-Acyl-pyrazolones | Lanthanides (e.g., Terbium, Dysprosium) | Luminescence | Not Specified | Not Specified | Not Specified | [3] |

| 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 | Plutonium | Extraction | Not Specified | Not Specified | Not Specified | [1] |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Mn(II), Ni(II), Co(II), Cu(II) | Complex Formation | 451 nm (for Mn complex) | Not Specified | Not Specified | [4] |

Signaling Pathway and Experimental Workflow

The interaction between a 4-acyl-pyrazolone derivative and a metal ion, leading to a detectable signal, can be visualized as follows:

Caption: Chelation of a metal ion by a 4-acyl-pyrazolone derivative to form a colored complex for spectrophotometric detection.

A typical experimental workflow for metal ion detection using these reagents is outlined below:

Caption: A generalized experimental workflow for the spectrophotometric determination of metal ions using a 4-acyl-pyrazolone reagent.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative 4-acyl-pyrazolone reagent and its application in metal ion detection.

Protocol 1: Synthesis of 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a general method for the synthesis of 4-acyl pyrazolones[2].

Materials:

-

1-phenyl-3-methyl-pyrazolone-5

-

Dioxane

-

Calcium hydroxide

-

Benzoyl chloride

-

Hydrochloric acid (HCl)

-

Ethanol

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, separatory funnel, and reflux condenser, dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane with gentle heating.

-

Add 12 g of calcium hydroxide to the solution to create a suspension.

-

Add 9.9 ml of benzoyl chloride dropwise to the stirred suspension over a period of 1 minute.

-

Heat the mixture to reflux and maintain for 30 minutes. The reaction mixture will turn into a thick, yellow paste.

-

After reflux, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 ml of 2 M HCl and stir vigorously to decompose the calcium complex.

-

Filter the resulting precipitate and wash thoroughly with water to remove calcium chloride.

-

Wash the crude product with small portions of cold ethanol to remove colored impurities.

-

Recrystallize the purified product from ethanol to obtain fine, yellow needles of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone.

Protocol 2: Spectrophotometric Determination of a Metal Ion (General Procedure)

This protocol provides a general framework for the detection and quantification of a target metal ion using a synthesized 4-acyl-pyrazolone reagent. This procedure should be optimized for each specific metal ion and sample matrix.

Materials:

-

Synthesized 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (or other 4-acyl derivative)

-

Ethanol or other suitable organic solvent

-

Stock solution of the target metal ion (e.g., 1000 ppm)

-

Buffer solution (e.g., acetate buffer for pH control)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reagent Solution: Prepare a stock solution of the 4-acyl-pyrazolone reagent (e.g., 1 mM) by dissolving a precisely weighed amount in a suitable solvent like ethanol.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion with varying concentrations by diluting the stock solution with deionized water.

-

Complex Formation:

-

In a series of volumetric flasks, add a fixed volume of the reagent solution.

-

Add increasing volumes of the metal ion standard solutions to each flask.

-

Add a specific volume of a suitable buffer solution to maintain the optimal pH for complex formation.

-

Dilute to the mark with the appropriate solvent (e.g., a water-ethanol mixture).

-

Allow the solutions to stand for a specified time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Record the absorption spectrum of one of the complex solutions against a reagent blank (containing all components except the metal ion) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all the standard solutions and the sample solution at the determined λmax.

-

-

Calibration and Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the metal ion standards.

-

Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

-

The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

-

Selectivity Studies:

To assess the selectivity of the reagent, the above procedure can be repeated in the presence of potential interfering ions. The absorbance is measured for a solution containing the target metal ion and an excess of a potentially interfering ion. A minimal change in absorbance compared to the solution with only the target metal ion indicates high selectivity.

These protocols and application notes provide a foundation for utilizing this compound derivatives in the important field of metal ion analysis. Further research and optimization are encouraged to develop highly sensitive and selective methods for specific applications.

References

- 1. 1-Phenyl-3-methyl-4-acyl-pyrazolone-5 and its application for the extraction of uranium(VI) and other metal ions (Technical Report) | OSTI.GOV [osti.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]

Application Notes and Protocols: Rhodium-Catalyzed C-H Activation of N-Aryl-Pyrazolidinones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H activation of N-aryl-pyrazolidinones, a versatile scaffold in medicinal chemistry. The methodologies outlined herein enable the efficient synthesis of a diverse range of functionalized and heterocyclic molecules through C-H olefination and annulation reactions.

Introduction

The pyrazolidinone core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The direct functionalization of the N-aryl ring via C-H activation represents a highly atom-economical and efficient strategy for the late-stage modification and diversification of these molecules. Rhodium(III) catalysis has emerged as a powerful tool for such transformations, offering high reactivity, selectivity, and functional group tolerance.

This guide details two primary applications of Rh(III)-catalyzed C-H activation of N-aryl-pyrazolidinones:

-

Ortho-Olefination: The direct introduction of an olefinic moiety to the ortho-position of the N-aryl group.

-

Annulation Reactions: The construction of fused heterocyclic systems through a cascade of C-H activation and cyclization.

General Reaction Scheme